molecular formula C27H25BrN2O6 B11651401 (4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11651401
M. Wt: 553.4 g/mol
InChI Key: QPQVILFPZVMFEA-HYARGMPZSA-N
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Description

(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a benzylidene group and various functional groups such as bromine, ethoxy, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the pyrazolidine-3,5-dione core with an appropriate benzaldehyde derivative in the presence of a base.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromine atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may result in the removal of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core but different substituents.

    Cresol: A simpler aromatic compound with hydroxyl and methyl groups.

Properties

Molecular Formula

C27H25BrN2O6

Molecular Weight

553.4 g/mol

IUPAC Name

(4E)-4-[[3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H25BrN2O6/c1-3-34-24-16-18(14-22-26(31)29-30(27(22)32)19-8-5-4-6-9-19)15-23(28)25(24)36-13-12-35-21-11-7-10-20(17-21)33-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31)/b22-14+

InChI Key

QPQVILFPZVMFEA-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCOC4=CC=CC(=C4)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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